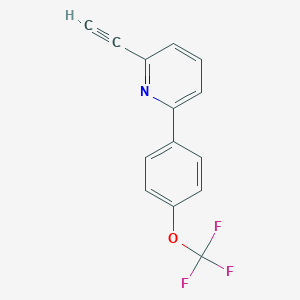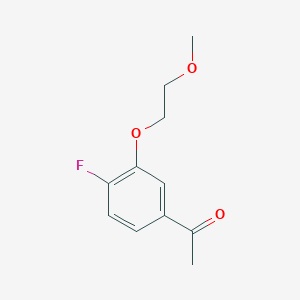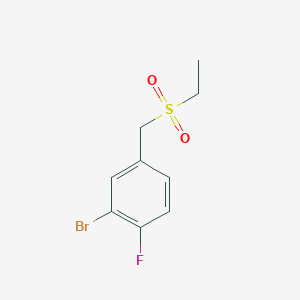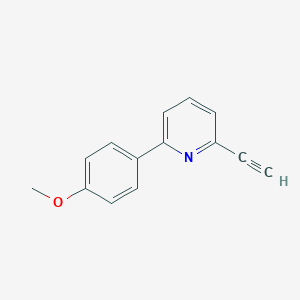![molecular formula C22H15F10NO B14764563 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol](/img/structure/B14764563.png)
1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol involves several steps. The synthetic route typically starts with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the fluorinated phenyl group and the hexafluoroisopropanol moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Biology: Its unique structure makes it a candidate for studying fluorinated compounds’ interactions with biological systems.
Industry: Used in the preparation of functionalized polymers for lithographic and nanotechnology applications.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopenta[c]quinoline core can interact with nucleic acids and other biomolecules, potentially affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler fluorinated alcohol used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Another fluorinated alcohol with applications in polymerization reactions.
The uniqueness of 1,1,1,3,3,3-hexafluoro-2-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)propan-2-ol lies in its complex structure, combining multiple fluorinated groups with a cyclopenta[c]quinoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H15F10NO |
|---|---|
Molekulargewicht |
499.3 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoro-2-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]propan-2-ol |
InChI |
InChI=1S/C22H15F10NO/c23-11-5-6-14(16(9-11)20(24,25)26)18-13-3-1-2-12(13)15-8-10(4-7-17(15)33-18)19(34,21(27,28)29)22(30,31)32/h1-2,4-9,12-13,18,33-34H,3H2 |
InChI-Schlüssel |
HSIXDZALEPCTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C4=C(C=C(C=C4)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)

![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)







